molecular formula C28H28N6O4S B12591453 Bis(3,6-diamino-10-methylacridin-10-ium) sulfate CAS No. 634614-05-4

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate

Cat. No.: B12591453
CAS No.: 634614-05-4
M. Wt: 544.6 g/mol
InChI Key: AGDVEFMKMGMEIA-UHFFFAOYSA-N
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Description

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is a chemical compound derived from acridine. It is known for its antiseptic properties and has been used in various scientific and medical applications. The compound is characterized by its bright yellow color and is often used as a dye in biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate typically involves the methylation of 3,6-diaminoacridine. The reaction is carried out in an acidic medium, often using sulfuric acid as the catalyst. The reaction conditions include maintaining a temperature of around 307 K and an ionic strength of 0.1 mol dm−3 .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale methylation processes. The reaction is optimized for higher yields and purity, often using advanced catalytic systems and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated forms. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and as a dye for visualizing chemical processes.

    Biology: Employed as a fluorescent dye in microscopy and cell imaging studies.

    Medicine: Utilized as an antiseptic agent in wound care and as a potential anticancer agent due to its ability to intercalate DNA.

    Industry: Applied in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of Bis(3,6-diamino-10-methylacridin-10-ium) sulfate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways, including those involved in cell division and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Acriflavine: Another acridine derivative with similar antiseptic properties.

    Proflavine: Known for its use as a disinfectant and in biological staining.

    Ethidium Bromide: Commonly used as a nucleic acid stain in molecular biology.

Uniqueness

Bis(3,6-diamino-10-methylacridin-10-ium) sulfate is unique due to its dual functionality as both an antiseptic and a fluorescent dye. Its ability to intercalate DNA makes it particularly valuable in both medical and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

634614-05-4

Molecular Formula

C28H28N6O4S

Molecular Weight

544.6 g/mol

IUPAC Name

10-methylacridin-10-ium-3,6-diamine;sulfate

InChI

InChI=1S/2C14H13N3.H2O4S/c2*1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;1-5(2,3)4/h2*2-8H,1H3,(H3,15,16);(H2,1,2,3,4)

InChI Key

AGDVEFMKMGMEIA-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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